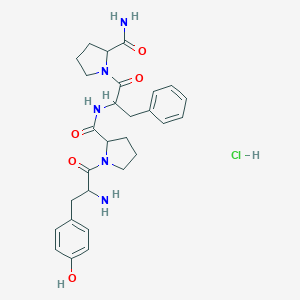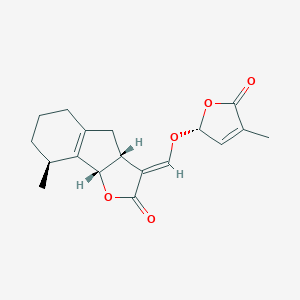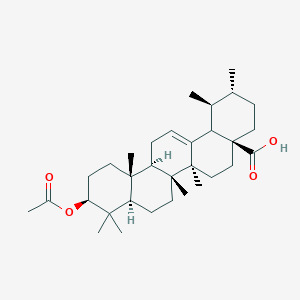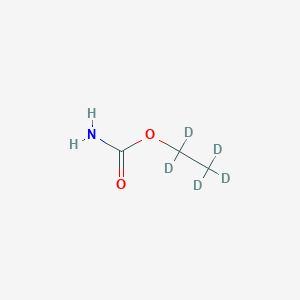
乙基-d5 氨基甲酸酯
概述
描述
Ethyl-d5 carbamate, also known as deuterated ethyl carbamate, is a derivative of ethyl carbamate where five hydrogen atoms are replaced by deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which allows for precise quantification in mass spectrometry.
科学研究应用
Ethyl-d5 carbamate is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of ethyl carbamate in various samples.
Biological Studies: Utilized in metabolic studies to trace the metabolic pathways of ethyl carbamate in biological systems.
Pharmaceutical Research: Employed in the development and validation of analytical methods for the detection of ethyl carbamate in pharmaceutical formulations.
Industrial Applications: Used in the quality control of alcoholic beverages and fermented foods to monitor the levels of ethyl carbamate.
作用机制
Target of Action
Ethyl-d5 carbamate, also known as Urethane-d5, primarily targets the DNA in cells . It is a genotoxic compound, meaning it can interact with DNA and cause genetic mutations .
Mode of Action
Ethyl-d5 carbamate interacts with its targets through a series of biochemical reactions. Most of the compound entering the body is hydrolyzed and excreted, but a small portion is metabolized by cytochrome P450 . Specifically, about 0.5% of Ethyl-d5 carbamate is oxidized to vinyl-amino-formate epoxides, and another 0.1% is converted to N-hydroxyl-amino-ethyl formate . These substances can damage the structure of DNA, causing genetic mutations that may eventually lead to cancer .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl-d5 carbamate involves the metabolism of the compound by cytochrome P450, leading to the formation of genotoxic metabolites . These metabolites can bind to DNA and cause mutations, disrupting normal cellular functions and potentially leading to diseases such as cancer .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl-d5 carbamate are as follows:
- Absorption : Ethyl-d5 carbamate is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues .
- Distribution : Once absorbed, Ethyl-d5 carbamate is distributed throughout the body, reaching various tissues and organs .
- Metabolism : Ethyl-d5 carbamate is primarily metabolized by cytochrome P450 .
- Excretion : Most of the Ethyl-d5 carbamate entering the body is hydrolyzed and excreted .
Result of Action
The molecular and cellular effects of Ethyl-d5 carbamate’s action primarily involve DNA damage and the potential induction of genetic mutations . This can disrupt normal cellular functions and potentially lead to diseases such as cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl-d5 carbamate. For instance, the formation of Ethyl-d5 carbamate from urea increases dramatically with temperature . Furthermore, the presence of ethanol can promote its carcinogenicity . Therefore, the environment in which Ethyl-d5 carbamate is present can significantly impact its effects on the body.
生化分析
Biochemical Properties
Ethyl-d5 carbamate is a genotoxic and carcinogenic compound that is also a by-product of fermented foods and alcoholic beverages . It is rapidly and almost completely absorbed into the body, mainly through the skin and intestinal epithelial tissues . Most of the Ethyl-d5 carbamate entering the body is hydrolyzed and excreted, but 0.5% of Ethyl-d5 carbamate is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% Ethyl-d5 carbamate is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .
Cellular Effects
Ethyl-d5 carbamate is a genotoxic and carcinogenic compound . Animal studies have shown that Ethyl-d5 carbamate can increase the risk of various cancer diseases, such as liver cancer, lung adenoma, lymphoma, and breast cancer . The carcinogenic mechanism of Ethyl-d5 carbamate is gradually revealed . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .
Molecular Mechanism
The molecular mechanism of Ethyl-d5 carbamate involves its conversion to harmful substances within the body . Most of the Ethyl-d5 carbamate entering the body is hydrolyzed and excreted, but 0.5% of Ethyl-d5 carbamate is oxidized to vinyl-amino-formate epoxides by cytochrome P450 . Another 0.1% Ethyl-d5 carbamate is converted to N-hydroxyl-amino-ethyl formate via cytochrome P450 and further converted to hydroxylamine . These two substances can damage the structure of DNA, causing genetic mutations that eventually lead to cancer .
Temporal Effects in Laboratory Settings
It is known that Ethyl-d5 carbamate is formed in the fermentation, distillation, and storage stage
Dosage Effects in Animal Models
The effects of Ethyl-d5 carbamate vary with different dosages in animal models . In these animals, intakes of Ethyl-d5 carbamate were equal to approximately 0, 1, 3 or 9 mg/kg of body weight per day, respectively . Treatment with Ethyl-d5 carbamate resulted in dose-dependent increased incidences of alveolar and bronchiolar, hepatocellular and Harderian gland adenoma or carcinoma, hepatic haemangiosarcoma, and mammary gland adenoacanthoma or adenocarcinoma .
Metabolic Pathways
Ethyl-d5 carbamate is involved in several metabolic pathways . It is generated from the reaction of the main precursors (urea and cyanide) with ethanol in the process of fermentation and storage . The metabolic pathway of Ethyl-d5 carbamate was partly shared with that of putrescine biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea. The reaction typically involves heating deuterated ethanol and urea in the presence of a catalyst under controlled conditions to form ethyl-d5 carbamate. The reaction can be represented as:
CD3CD2OH+NH2CONH2→CD3CD2OCONH2+NH3
Industrial Production Methods: In an industrial setting, the production of ethyl-d5 carbamate involves large-scale synthesis using deuterated ethanol and urea. The process is optimized to ensure high yield and purity, often involving distillation and purification steps to isolate the desired product.
化学反应分析
Types of Reactions: Ethyl-d5 carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, ethyl-d5 carbamate can hydrolyze to form deuterated ethanol and urea.
Oxidation: Under oxidative conditions, ethyl-d5 carbamate can be converted to deuterated ethyl carbamate oxide.
Substitution: Ethyl-d5 carbamate can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Hydrolysis: Deuterated ethanol and urea.
Oxidation: Deuterated ethyl carbamate oxide.
Substitution: Various substituted carbamates depending on the nucleophile used.
相似化合物的比较
Ethyl-d5 carbamate is similar to other deuterated carbamates and non-deuterated ethyl carbamate. its unique deuterium labeling makes it particularly useful as an internal standard in analytical applications. Similar compounds include:
- Isopropyl carbamate
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.
属性
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584040 | |
| Record name | (~2~H_5_)Ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73962-07-9 | |
| Record name | (~2~H_5_)Ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urethane-d5 (ethyl-d5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing an efficient assay for simultaneous quantification of Ethyl carbamate and phthalate esters in Chinese liquor?
A1: Chinese liquor often contains trace amounts of Ethyl carbamate, a potential carcinogen, and phthalate esters, known endocrine disruptors. The development of an efficient and simultaneous GC-MS assay allows researchers to accurately quantify these compounds in liquor samples. [] This is crucial for ensuring consumer safety by monitoring and controlling the levels of these potentially harmful substances in alcoholic beverages.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
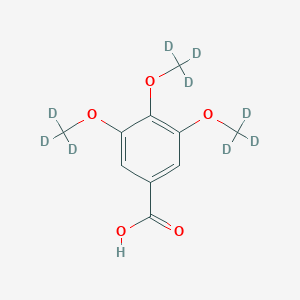
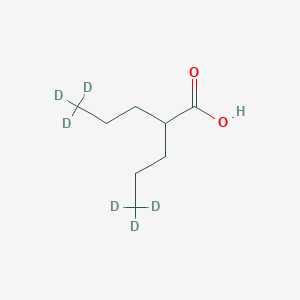
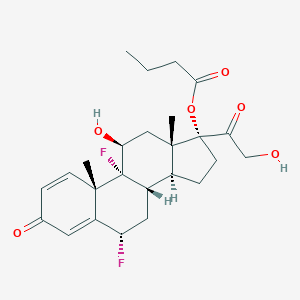
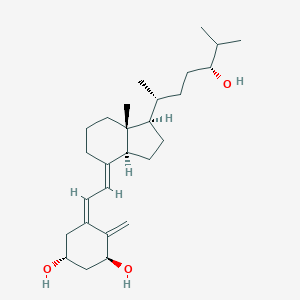
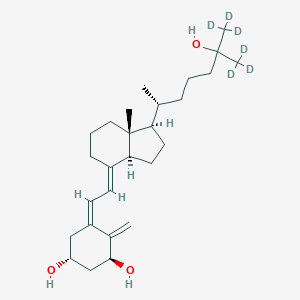
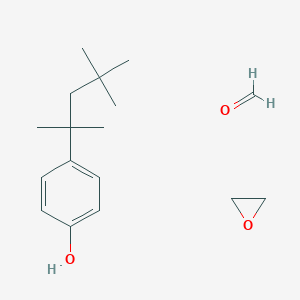
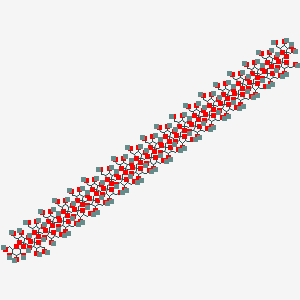
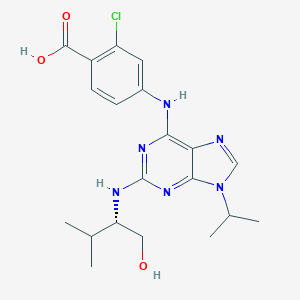
![(5Z)-5-[(2-fluoro-3-methylphenyl)methylidene]-10-methoxy-2,2,4-trimethyl-1H-chromeno[3,4-f]quinolin-9-ol](/img/structure/B197508.png)

